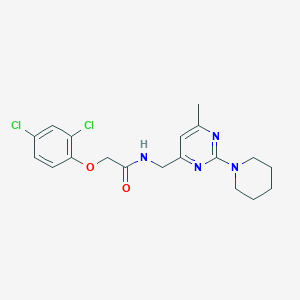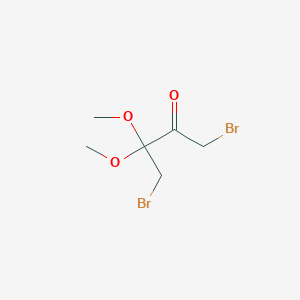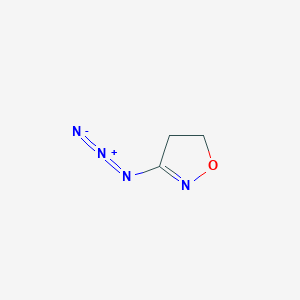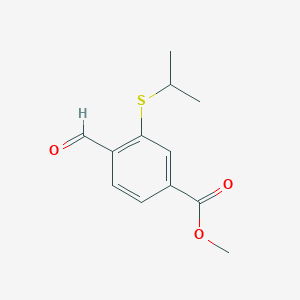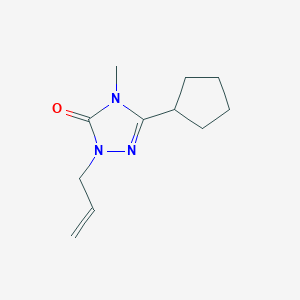
N-(4-(dimethylamino)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(4-(dimethylamino)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide is a synthetic molecule that appears to be designed for pharmacological purposes. It is not directly mentioned in the provided papers, but its structure suggests it could be related to the compounds studied for their potential as treatments for overactive detrusor, which is a condition characterized by involuntary bladder contractions leading to urinary incontinence.
Synthesis Analysis
The synthesis of related compounds, such as N-(4-amino-2-butynyl)acetamides, has been explored in the context of developing treatments for overactive detrusor. These compounds were synthesized and examined for their inhibitory activity on detrusor contraction and for their anticholinergic side effects, which are measured by mydriatic activity. The synthesis process likely involves the formation of an acetamide derivative by coupling an appropriate amine with an acyl chloride or anhydride under controlled conditions to yield the desired acetamide functionality .
Molecular Structure Analysis
While the exact molecular structure of N-(4-(dimethylamino)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide is not provided, we can infer from related compounds that it may exhibit certain structural features conducive to biological activity. For instance, the presence of a dimethylamino group could suggest potential interaction with biological receptors, and the indolyl moiety might contribute to the molecule's binding affinity or specificity. The molecular structure of related compounds, such as N-(4,6-dimethylpyrid-2-yl)-2-(3-nitrophenyl)acetamide, shows planarity and intramolecular hydrogen bonding, which could be indicative of the molecule's conformational stability and potential intermolecular interactions .
Chemical Reactions Analysis
The chemical reactivity of N-(4-(dimethylamino)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide would be influenced by its functional groups. The acetamide moiety is typically stable under physiological conditions but could undergo hydrolysis under more extreme conditions. The presence of a butynyl group suggests potential reactivity in alkyne chemistry, such as cycloaddition reactions or hydrogenation. The indole ring could participate in electrophilic substitution reactions, given its aromatic nature .
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are not directly reported, but based on the structure, one could predict that it would have moderate solubility in organic solvents and possibly in aqueous solutions at certain pH levels due to the presence of the dimethylamino group. The compound's melting point, boiling point, and stability would depend on the intermolecular forces present, such as hydrogen bonding or pi-pi interactions, which are common in aromatic compounds. The planarity observed in related molecules could also affect the compound's crystallinity and solid-state properties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research in this area often involves the synthesis and characterization of complex organic compounds, such as indole derivatives, which are structurally related to N-(4-(dimethylamino)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide. For example, a study by Rádl et al. (2008) developed a new methodology for preparing indole derivatives bearing a 2-(dialkylamino)-ethyl substituent at the 3-position, which is relevant to the synthesis of complex molecules like rizatriptan. This work highlights the utility of radical cyclization in synthesizing compounds with potential pharmacological applications (Rádl et al., 2008).
Analytical and Environmental Applications
Another aspect of research involves the development of probes or methods for detecting or quantifying certain chemicals. For instance, Houdier et al. (2000) described the use of a fluorescent probe for the sensitive detection of carbonyl compounds in water samples. This research showcases the application of organic compounds in environmental monitoring and analytical chemistry, demonstrating the broader utility of chemically complex molecules in scientific research (Houdier et al., 2000).
Pharmacological and Biological Research
Compounds similar to N-(4-(dimethylamino)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide are also explored for their pharmacological properties. For example, the study of indole derivatives for their potential as nonsteroidal cardiotonics showcases the exploration of such compounds in medical research, where chemical modifications can lead to significant biological activities (Lee et al., 1995).
Eigenschaften
IUPAC Name |
N-[4-(dimethylamino)but-2-ynyl]-2-indol-1-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-18(2)11-6-5-10-17-16(20)13-19-12-9-14-7-3-4-8-15(14)19/h3-4,7-9,12H,10-11,13H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYHKBBFFAMDUDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#CCNC(=O)CN1C=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(dimethylamino)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({3-[4-(Dimethylamino)phenyl]-2-propenylidene}amino)-4,5,bis-(2-furyl)-3-furonitrile](/img/structure/B2517476.png)


![8-isopropyl-1,6,7-trimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2517479.png)
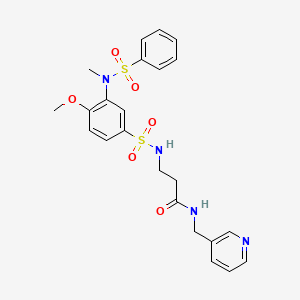
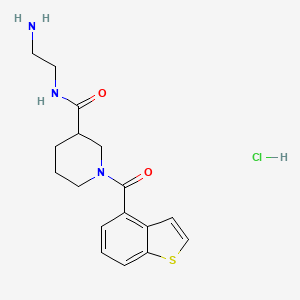
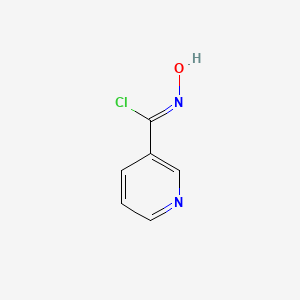

![N-(2-(6-((2-((4-acetamidophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2517486.png)
